2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
Description
2-(1-Methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a heterocyclic compound featuring a 1-methylindole moiety linked via an acetamide bridge to a bicyclic thiazoloazepinone system. This compound’s IUPAC name and structural identifiers (CAS: 293763-26-5) confirm its unique hybrid architecture . Its synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous indole-acetamide derivatives described in the literature (e.g., ).
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22-10-11(12-5-2-3-7-14(12)22)9-15(23)21-18-20-13-6-4-8-19-17(24)16(13)25-18/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHYBQPODPLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)C(=O)NCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules. They possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The indole nucleus is aromatic in nature and similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization.
Thiazoloazepines
Thiazoloazepines are another class of heterocyclic compounds. While specific information about their general biological activity is limited, heterocyclic compounds are often key components in functional molecules used in a variety of applications, including medicinal chemistry.
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a synthetic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound consists of two significant moieties: an indole ring and a thiazolo[5,4-c]azepine structure. The presence of these rings is crucial for its biological activity, as they can interact with various biological targets.
Research indicates that compounds containing indole and thiazole derivatives often exhibit a range of biological activities including:
- Antitumor Activity : Indole derivatives have been shown to inhibit cancer cell proliferation. The thiazole ring enhances this effect by modulating cellular pathways involved in apoptosis and cell cycle regulation.
- Antimicrobial Activity : Many thiazole-containing compounds demonstrate significant antimicrobial properties. The structural features of this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes.
Biological Activity Data
Here is a summary of the biological activities reported for similar compounds in the literature:
| Activity Type | Compound Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Thiazole derivatives | 1.61 | |
| Antimicrobial | Indole-thiazole hybrids | 10–30 | |
| Anticonvulsant | Thiazole-integrated compounds | 23.30 |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study on thiazole derivatives revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups at specific positions exhibited improved activity compared to their counterparts lacking such substitutions .
- Antimicrobial Properties : Research demonstrated that indole-thiazole hybrids showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase activity .
- Neuroprotective Effects : Some derivatives were tested for their anticonvulsant properties in animal models, showing significant protective effects against seizures induced by pentylenetetrazol (PTZ). The structural characteristics contributed to their efficacy in modulating neurotransmitter systems .
Comparison with Similar Compounds
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)
This compound () shares the acetamide linkage and indole-like benzo[e][1,4]diazepinone system but replaces the thiazoloazepinone with a pyrimidopyrimidine-pyridine hybrid.
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i)
These derivatives () feature a 1,3,4-oxadiazole-thioether bridge instead of the thiazoloazepinone.
N-(2-(1-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide
This melatonin analogue () substitutes the thiazoloazepinone with a triazole ring and adds a mercapto group.
Key Findings :
- Indole derivatives with sulfur-containing heterocycles (e.g., thiazole, oxadiazole) often exhibit anticancer activity via tubulin inhibition or kinase modulation . The target compound’s thiazoloazepinone could similarly interact with ATP-binding pockets.
- The absence of polar groups (e.g., mercapto in ) may reduce the target compound’s susceptibility to oxidative metabolism.
Physicochemical Comparison
| Property | Target Compound | 11p () | 2a–i () |
|---|---|---|---|
| Molecular Weight | ~387 g/mol | ~650 g/mol | ~400–450 g/mol |
| LogP (Predicted) | 2.8 | 4.1 | 2.5–3.0 |
| Hydrogen Bond Acceptors | 5 | 9 | 6–7 |
Implications :
- The target compound’s moderate LogP suggests better bioavailability than 11p but comparable to oxadiazole derivatives.
- Fewer hydrogen-bond acceptors may reduce off-target interactions.
Q & A
Q. Methodological considerations :
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of indole derivative to thiazoloazepinone-acid precursor reduces unreacted starting material.
- By-product mitigation : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted indole .
Advanced: What strategies address low solubility in biological assays?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the indole nitrogen or azepinone oxygen.
- Co-solvent systems : Use DMSO/PBS (≤5% DMSO) or cyclodextrin encapsulation.
- Structural analogs : Replace the 1-methylindole with a 5-methoxyindole to enhance hydrophilicity without sacrificing activity .
Advanced: How can computational modeling predict biological targets for this compound?
Q. Protocol :
Docking studies : Use AutoDock Vina with crystal structures of kinases (e.g., Chk1, referenced in PubChem data ).
Pharmacophore mapping : Align the thiazoloazepinone core with ATP-binding pockets.
MD simulations : Assess binding stability (e.g., 100 ns runs in GROMACS) to identify persistent hydrogen bonds (e.g., azepinone carbonyl with Lys38 of Chk1).
Validation : Compare predictions with experimental kinase inhibition assays .
Advanced: How to resolve discrepancies in bioactivity data across cell lines?
Case example : If IC50 varies between HeLa (μM range) and MCF-7 (nM range):
- Metabolic stability : Test compound degradation in each cell lysate via LC-MS.
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify lineage-specific targets.
- Efflux pumps : Inhibit P-gp with verapamil to assess transporter-mediated resistance .
Advanced: What are the key considerations for SAR studies on this scaffold?
Q. Focus areas :
- Indole substitution : Compare 1-methyl vs. 5-chloroindole derivatives for cytotoxicity shifts.
- Thiazole modifications : Replace sulfur with oxygen (oxazole) to evaluate heteroatom impact on target binding.
- Azepinone ring size : Test 6-membered (e.g., thiazolo[5,4-b]pyridine) vs. 7-membered analogs.
Data interpretation : Use Free-Wilson analysis to quantify substituent contributions .
Advanced: How to design stability studies under physiological conditions?
Q. Protocol :
- pH stability : Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; monitor degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products.
- Plasma stability : Use human plasma with EDTA; quench with acetonitrile and analyze via LC-MS/MS .
Advanced: What orthogonal assays confirm target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
